Nigericin

Heavy Metal Toxicology Ionophore Biochemistry Chelation Therapy Research

Nigericin (CAS 28380-24-7) is the ionophore of choice when experimental outcomes depend on selective Pb²⁺ transport (500–10,000× selectivity over physiological cations), sub‑micromolar potency against Leishmania spp., or validated NLRP3 inflammasome activation. Unlike monensin or salinomycin, nigericin demonstrates superior efficacy against chemoresistant cancer stem‑like cells and serves a dual role in liposomal drug delivery as both a pH‑gradient generator and a Na⁺‑dependent release regulator. Ensure reproducibility—do not substitute without empirical validation.

Molecular Formula C40H68O11
Molecular Weight 725.0 g/mol
CAS No. 28380-24-7
Cat. No. B1684572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigericin
CAS28380-24-7
SynonymsAntibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A
Molecular FormulaC40H68O11
Molecular Weight725.0 g/mol
Structural Identifiers
SMILESCC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC
InChIInChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
InChIKeyDANUORFCFTYTSZ-SJSJOXFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nigericin (CAS 28380-24-7): Chemical Class and Core Characteristics for Procurement Assessment


Nigericin is a carboxylic polyether ionophore antibiotic derived from Streptomyces hygroscopicus, with a molecular formula of C₄₀H₆₈O₁₁ and a molecular weight of approximately 724.96 g/mol [1]. First isolated in the 1950s, its complex stereochemical structure was fully elucidated via X-ray crystallography in 1968 [2]. Nigericin functions primarily as an electroneutral K⁺/H⁺ antiporter, exchanging intracellular potassium ions for extracellular protons across biological membranes, thereby dissipating mitochondrial membrane potential and acidifying the cytosol [3]. It also exhibits affinity for Na⁺ and Pb²⁺, a property that distinguishes it from other polyether ionophores in specific applications [4]. Nigericin is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but is poorly soluble in water .

Why Nigericin (CAS 28380-24-7) Cannot Be Substituted by Other Polyether Ionophores


Polyether ionophores such as monensin, salinomycin, and nigericin share a common carboxylic polyether backbone and general ionophoric function, yet they are not interchangeable in research or industrial applications. Crystallographic and biochemical studies reveal that subtle differences in ligand size, flexibility, and stereochemistry confer distinct cation specificities and transport kinetics among these compounds [1]. For instance, while monensin and salinomycin are also K⁺/H⁺ exchangers, their relative selectivity for Pb²⁺, their antiparasitic potency against specific Leishmania species, and their efficacy against cancer stem-like cells vary significantly. Substituting nigericin with a cheaper or more readily available analog without empirical validation risks introducing confounding variables, invalidating experimental outcomes, or failing to achieve the intended pharmacological or biotechnological effect. The following evidence quantifies where nigericin provides a verifiable, functional advantage over its closest comparators.

Quantitative Comparative Evidence for Nigericin (CAS 28380-24-7) in Scientific Selection


Superior Pb²⁺ Transport Activity and Selectivity vs. Monensin and Salinomycin

Nigericin exhibits a 100- to 10,000-fold higher selectivity for Pb²⁺ over other divalent cations compared to monensin and salinomycin. In phospholipid vesicle transport assays, nigericin mediates rapid Pb²⁺ translocation, whereas monensin and salinomycin show substantially lower or different transport kinetics [1]. The formation constant (K_PbL) for nigericin is 5 × 10² to 10⁴ larger than its corresponding constants (K_ML) for Na⁺, K⁺, Ca²⁺, Mg²⁺, and Zn²⁺, demonstrating its unique suitability for lead-specific applications [2]. Importantly, in vivo studies reveal that nigericin administration caused a significant increase in Pb concentrations in organs, contrasting with monensin and salinomycin, which lowered them—a critical distinction for therapeutic or toxicological model design [3].

Heavy Metal Toxicology Ionophore Biochemistry Chelation Therapy Research

Higher Antiparasitic Potency Against Leishmania spp. Compared to Salinomycin

In a head-to-head in vitro comparison against Leishmania infantum, Leishmania tropica, and Leishmania braziliensis promastigotes, nigericin and monensin both exhibited IC₅₀ values below 1 µM, whereas salinomycin was significantly less active, with IC₅₀ values exceeding 4 µM [1]. Specifically, against L. infantum amastigotes within human THP-1 macrophages, nigericin demonstrated an IC₅₀ between 1.67 and 1.93 µM, comparable to monensin but substantially more potent than salinomycin [1]. This potency advantage positions nigericin as a preferred candidate for leishmaniasis research over salinomycin when high activity is required.

Antiparasitic Drug Discovery Leishmaniasis Research Ionophore Repurposing

Potent Activity Against Multidrug-Resistant Cancer Cells and Lung Tumorspheres

Nigericin potently inhibits the viability of lung cancer cells exhibiting intrinsic and acquired multidrug resistance, including those maintained under prolonged serum starvation and those grown as tumorspheres enriched for cancer stem-like cells [1]. In these models, cells were highly resistant to conventional chemotherapeutics including Paclitaxel, Hydroxyurea, Colchicine, Obatoclax, Wortmannin, and LY294002, yet remained sensitive to nigericin [1]. The study further demonstrates that nigericin downregulates key Wnt/β-catenin pathway proteins (LRP6, Wnt5a/b, β-catenin), and its antitumor effects are potentiated by the FDA-approved drug Digitoxin [1]. While direct comparative IC₅₀ data against other ionophores in this specific multidrug-resistant context is not provided in the same study, the unique efficacy against cells refractory to standard-of-care agents represents a class-level differentiation for nigericin relative to non-ionophore anticancer agents.

Cancer Stem Cell Targeting Multidrug Resistance Polyether Ionophore Anticancer Screening

Functional Role as an NLRP3 Inflammasome Activator for Mechanistic Studies

Nigericin is a well-established and widely used activator of the NLRP3 inflammasome, inducing caspase-1 cleavage, IL-1β/IL-18 release, and gasdermin D-mediated pyroptosis . Its activity is specifically blocked by the selective NLRP3 inhibitor MCC950 (IC₅₀ = 7.5–8.1 nM) and in NLRP3-deficient cells, confirming its on-target mechanism [1]. This contrasts with the function of MCC950 and related sulfonylurea-based inhibitors, which suppress NLRP3 activation. Nigericin's role as an activator makes it an essential tool compound for dissecting NLRP3-dependent inflammatory pathways, whereas MCC950 is used for inhibition. The selection between nigericin and MCC950 depends entirely on the experimental goal: activation versus blockade.

Inflammasome Biology Pyroptosis Research NLRP3 Signaling

Liposomal Drug Release Regulation via Nigericin-Generated pH Gradient

Nigericin can be employed to create a pH gradient for active loading of topotecan into large unilamellar vesicles, and subsequently acts as a release regulator. In a direct comparative study, topotecan-loaded liposomes prepared using a nigericin/Na⁺ gradient exhibited faster drug release in NaCl-containing buffer compared to vesicles prepared with a triethylammonium (TA) gradient (5ssa-TA) [1]. Critically, in an L1210 ascitic tumor model, the nigericin/Na⁺ formulation at 10 mg/kg resulted in a mean survival time of approximately 18.0 days—1.38-fold longer than free topotecan (13.0 days)—whereas the 5ssa-TA formulation induced early death in ~60% of mice by day 6–7 due to toxicity [1]. This demonstrates that nigericin-mediated loading not only enables drug encapsulation but also fine-tunes release kinetics to improve therapeutic index in a way that an alternative loading method does not.

Liposomal Formulation Controlled Drug Release Topotecan Delivery

Structurally Conserved Biosynthetic Machinery with Monensin Facilitates Gene Cluster Mining

The nigericin biosynthetic gene cluster (BGC) has been cloned and characterized, revealing that nigericin, monensin, and nanchangmycin share a conserved biosynthetic mechanism involving an unusual ketosynthase-like protein (KSX) that transfers the linear polyketide chain to a discrete acyl carrier protein (ACPX) for oxidative cyclization [1]. Deletion of either monACPX or monKSX from the monensin gene cluster abolishes monensin A biosynthesis, underscoring the functional conservation of this machinery [1]. For researchers engaged in genome mining, combinatorial biosynthesis, or heterologous production of polyether ionophores, the availability of the nigericin BGC provides a validated reference for identifying and manipulating related pathways, offering insights into the structural basis of ion selectivity that distinguish nigericin from monensin and salinomycin [2].

Polyketide Biosynthesis Natural Product Discovery Synthetic Biology

Validated Application Scenarios for Nigericin (CAS 28380-24-7) Based on Quantitative Differentiation


Lead (Pb²⁺) Intoxication Research and Pb²⁺-Selective Sensor Development

Nigericin is the ionophore of choice for studies requiring high-activity, selective Pb²⁺ transport. Its formation constant for Pb²⁺ is 500- to 10,000-fold larger than for other physiological cations, a selectivity profile superior to monensin and salinomycin [1]. Use nigericin in phospholipid vesicle transport assays, Pb²⁺-selective electrode fabrication, or in vivo models where differential Pb distribution (increase vs. decrease) is a critical experimental parameter [2].

Antileishmanial Drug Discovery and Repurposing Screens

For in vitro screening against Leishmania spp., nigericin provides sub-micromolar IC₅₀ values against both promastigotes and intracellular amastigotes, outperforming salinomycin by more than 4-fold [1]. It is a suitable positive control or lead candidate in assays using human THP-1 macrophages infected with L. infantum, where its potency (IC₅₀ 1.67–1.93 µM) has been directly benchmarked [1].

Cancer Stem Cell and Multidrug Resistance Research

Employ nigericin to target cancer cell populations exhibiting stemness and resistance to standard chemotherapeutics. In lung cancer models, nigericin inhibits the viability of tumorspheres and cells adapted to serum starvation—conditions that confer resistance to Paclitaxel, Colchicine, and Wortmannin [1]. It is particularly valuable in co-therapy studies with Wnt activators (e.g., HLY78) or cardiac glycosides (e.g., Digitoxin) to potentiate anticancer effects [1].

NLRP3 Inflammasome Activation in Immunological and Pyroptosis Studies

Nigericin is a validated, specific activator of the NLRP3 inflammasome and should be used to induce caspase-1-dependent IL-1β/IL-18 release and gasdermin D-mediated pyroptosis in LPS-primed macrophages [1]. It is the standard tool compound for establishing NLRP3-dependent phenotypes, with specificity confirmed by blockade using the inhibitor MCC950 (IC₅₀ 7.5–8.1 nM) [2].

Liposomal Drug Delivery System Optimization

In liposomal formulation development, nigericin serves a dual role as a pH gradient-generating loading agent and a tunable release regulator. For topotecan, nigericin/Na⁺-loaded liposomes improved mean survival time by 1.38-fold over free drug in a murine tumor model, whereas an alternative triethylammonium gradient formulation was lethal [1]. Use nigericin to achieve controlled, Na⁺-dependent drug release that enhances the therapeutic index of encapsulated chemotherapeutics.

Technical Documentation Hub

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35 linked technical documents
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